2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BDAA, and it is a member of the benzodioxepin family. BDAA has been found to have a wide range of biological activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of BDAA is not fully understood. However, it has been suggested that BDAA may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. BDAA has also been found to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
BDAA has been found to have a wide range of biochemical and physiological effects. In animal models, BDAA has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. BDAA has also been found to have anticonvulsant effects, which may be beneficial in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDAA in lab experiments is its relatively low toxicity. BDAA has been found to have a high therapeutic index, which means that it has a wide margin of safety. However, one of the limitations of using BDAA in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on BDAA. One area of research is the development of new synthetic methods for BDAA that may increase the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of BDAA, which may provide insights into its therapeutic potential. Additionally, the therapeutic potential of BDAA in other neurological disorders, such as multiple sclerosis and traumatic brain injury, should be explored. Finally, the development of new formulations of BDAA that improve its solubility and bioavailability may enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of BDAA involves the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form 2-chloro-3,4-methylenedioxyphenylacetyl chloride. This intermediate is then reacted with 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine to form BDAA. The yield of this reaction is approximately 60%.
Wissenschaftliche Forschungsanwendungen
BDAA has been found to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. BDAA has been shown to have neuroprotective effects in animal models of these diseases. BDAA has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
Eigenschaften
IUPAC Name |
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-7-12(15)14-8-9-2-3-10-11(6-9)17-5-1-4-16-10/h2-3,6H,1,4-5,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJBQRKFDSJNTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)CCl)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.